1-{6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane
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Overview
Description
1-{6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a combination of azepane, pyridazine, piperazine, and dimethylphenyl groups, which contribute to its diverse chemical properties and biological activities.
Preparation Methods
The synthesis of 1-{6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridazine and piperazine intermediates, followed by their coupling with the azepane and dimethylphenyl groups under specific reaction conditions. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired chemical transformations. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
1-{6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound, potentially altering its biological activity.
Reduction: Reduction reactions can remove oxygen-containing groups or introduce hydrogen atoms, modifying the compound’s properties.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can replace specific atoms or groups within the molecule, leading to the formation of new derivatives. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions
Scientific Research Applications
Biology: Its biological activity has been explored in various assays to understand its interactions with biological targets and its potential as a lead compound for drug development.
Medicine: The compound has shown promise as a potential therapeutic agent, particularly in the treatment of neurological disorders and other diseases where modulation of specific molecular pathways is beneficial.
Industry: Its chemical properties make it suitable for use in the development of new industrial chemicals and materials
Mechanism of Action
The mechanism of action of 1-{6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit or activate specific enzymes, alter receptor signaling pathways, or interact with other proteins involved in disease processes .
Comparison with Similar Compounds
1-{6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane can be compared to other similar compounds, such as:
(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-bromophenyl)methanone: This compound features a bromophenyl group instead of a dimethylphenyl group, which may result in different chemical and biological properties.
(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,4-dichlorophenyl)methanone: The presence of dichlorophenyl groups can significantly alter the compound’s reactivity and interactions with biological targets.
(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone: Fluorine atoms can enhance the compound’s stability and influence its pharmacokinetic properties.
These comparisons highlight the uniqueness of this compound and its potential advantages over other similar compounds in various applications.
Properties
IUPAC Name |
[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(3,4-dimethylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O/c1-18-7-8-20(17-19(18)2)23(29)28-15-13-27(14-16-28)22-10-9-21(24-25-22)26-11-5-3-4-6-12-26/h7-10,17H,3-6,11-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYFBIPBRMQFOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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